N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
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Scientific Research Applications
Inhibitor of Met Kinase Superfamily
The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily. It exhibits improved enzyme potency and kinase selectivity due to specific substitutions in its structure. Notably, analogue 10 of this compound class demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Antifungal Activity
New pyrido[2,3-d]pyrimidine derivatives, including the one of interest, have been synthesized and shown significant antifungal activities. These compounds, through various synthetic pathways, have demonstrated potential as antifungal agents (Hanafy, 2011).
Analgesic Properties
The chemical modification of pyrido[1,2-a]pyrimidine nucleus in such compounds has been explored to optimize their biological properties, including analgesic effects. Specifically, methylation at position 8 in the pyridine moiety of related molecules has led to increased biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).
Synthesis of Novel Heterocyclic Systems
These compounds serve as key intermediates in the synthesis of novel heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, demonstrating their utility in creating diverse and potentially bioactive molecular structures (Bakhite et al., 2005).
Antimicrobial and Anticancer Activity
Some derivatives of pyrido[2,3-d]pyrimidines have shown significant antimicrobial activities against various microorganisms, including strains of Proteus vulgaris and Pseudomonas aeruginosa. Additionally, certain compounds within this class have exhibited cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy (Kolisnyk et al., 2015).
Role in Asymmetric Synthesis
These compounds have also played a role in asymmetric synthesis, contributing to the formation of novel chiral dihydropyrimidines. This application is crucial in developing stereospecific drugs and compounds with high selectivity and efficacy (Elliott et al., 1998).
properties
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-14-6-4-9-27-19(14)25-20-17(22(27)29)13-18(26(20)10-5-11-30-2)21(28)24-16-8-3-7-15(23)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWUUZNXSBARRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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